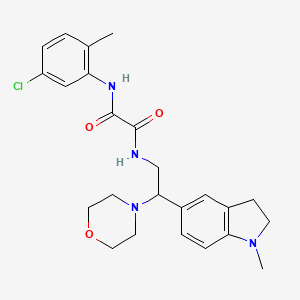

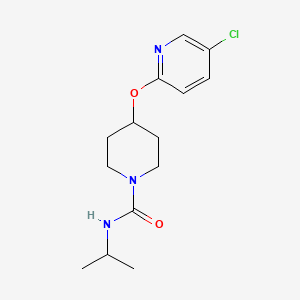

![molecular formula C14H28N2O3 B2665825 tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate CAS No. 1774897-54-9](/img/structure/B2665825.png)

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C14H28N2O3 . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” has a molecular weight of 272.38 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been synthesized as a crucial intermediate of Vandetanib, a medication used for the treatment of certain types of cancer, through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015). Additionally, tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate and its derivatives have been explored for their roles in creating compounds with potential applications in disease treatment, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), with an optimized method leading to a total yield of 81% (Zhao et al., 2017).

Chemical Modification and Activation

The compound has also been identified in studies focusing on the chemical modification and activation of small-conductance Ca2+-activated K+ (SK, KCa2) channels. A specific derivative, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been highlighted as a first SK1-selective compound, indicating its potential for precise activation of SK channels, a mechanism not previously achieved with other SK channel activators. This specificity could have significant implications for therapeutic applications targeting these ion channels (Hougaard et al., 2009).

Organic Synthesis

Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc) nitrone equivalents, showcasing the versatility of tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate derivatives in organic synthesis. These compounds have been utilized for reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their importance as building blocks in the synthesis of complex organic molecules (Guinchard et al., 2005).

Safety and Hazards

The safety information for “tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Propriétés

IUPAC Name |

tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTAIMQSXQDUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)

![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)

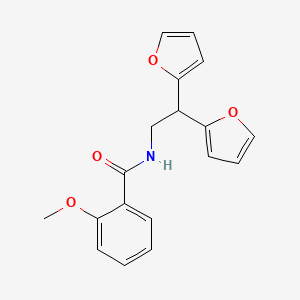

![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)

![6-(3-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2665761.png)

![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)